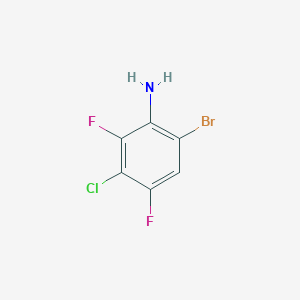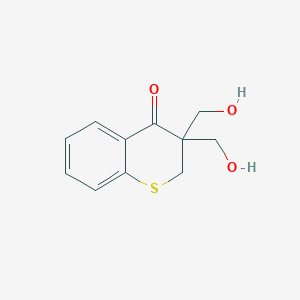
6-Bromo-3-chloro-2,4-difluoroaniline
Descripción general
Descripción
6-Bromo-3-chloro-2,4-difluoroaniline is a chemical compound with the molecular formula C6H3BrClF2N . It has an average mass of 242.449 Da and a monoisotopic mass of 240.910538 Da .
Molecular Structure Analysis
The InChI code for 6-Bromo-3-chloro-2,4-difluoroaniline is 1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-3-chloro-2,4-difluoroaniline is a solid at ambient temperature .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, 6-Bromo-3-chloro-2,4-difluoroaniline is a valuable intermediate for the synthesis of complex molecules. It can be used to develop novel compounds with potential therapeutic effects. Its derivatives may act as building blocks for drugs targeting various diseases due to the presence of halogens which are often found in pharmacologically active compounds .
Material Science
This compound’s unique structure makes it suitable for creating advanced materials. For instance, its derivatives could be used in the development of new polymers with enhanced properties like thermal stability or chemical resistance. It might also find applications in the creation of organic semiconductors, which are crucial for electronic devices .
Chemical Synthesis
6-Bromo-3-chloro-2,4-difluoroaniline: serves as a versatile starting material in organic synthesis. It can undergo various chemical reactions, including coupling reactions, to form a wide range of organic compounds. These synthesized compounds can have applications ranging from agriculture to industrial processes .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrophotometry. Its distinct spectral properties allow for its use in the calibration of instruments and the quantification of analytes in complex mixtures .
Environmental Science
Derivatives of 6-Bromo-3-chloro-2,4-difluoroaniline could be employed in environmental monitoring. They might be used in the detection of pollutants or in the study of degradation pathways of hazardous substances. Its role in environmental science is pivotal for maintaining ecological balance and assessing environmental risks .
Biochemistry Research
In biochemistry, this compound can be used to study protein interactions and enzyme kinetics. It may also serve as a precursor for the synthesis of fluorescent probes used in imaging techniques, aiding in the visualization of biological processes at the molecular level .
Agriculture
In the agricultural sector, 6-Bromo-3-chloro-2,4-difluoroaniline could be a key intermediate in the synthesis of new pesticides or herbicides. Its halogenated structure is often seen in compounds that interact with biological targets, providing potential for the development of more effective and safer agrochemicals .
Industrial Uses
Industrially, this chemical might be used in the production of dyes, pigments, or flame retardants. Its ability to undergo various chemical transformations makes it a valuable entity for manufacturing a range of industrial products .
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P271 (use only outdoors or in a well-ventilated area), and P260 (do not breathe dust/fume/gas/mist/vapours/spray) .
Propiedades
IUPAC Name |
6-bromo-3-chloro-2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZBCJHYBMSVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378309 | |
| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-2,4-difluoroaniline | |
CAS RN |
201849-12-9 | |
| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)


![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)


![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)



